2-methyl-1H-indol-3-ol
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Overview
Description
2-methyl-1H-indol-3-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, is a derivative of indole with a methyl group at the 2-position and a hydroxyl group at the 3-position, making it an interesting compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indol-3-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines followed by functionalization. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the indole ring or the functional groups attached to it.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
2-methyl-1H-indol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1H-indol-3-ol involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling and metabolic processes . The hydroxyl group at the 3-position can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
3-methylindole: Similar to 2-methyl-1H-indol-3-ol but with the methyl group at the 3-position instead of the 2-position.
5-hydroxyindole: An indole derivative with a hydroxyl group at the 5-position.
Uniqueness
This compound is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-1H-indol-3-ol |
InChI |
InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-5,10-11H,1H3 |
InChI Key |
HLDVKIKLLBOOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)O |
Origin of Product |
United States |
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